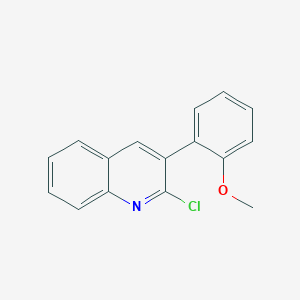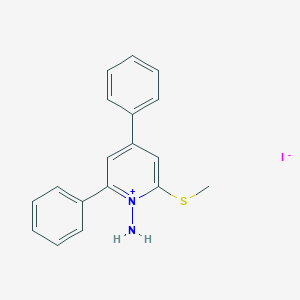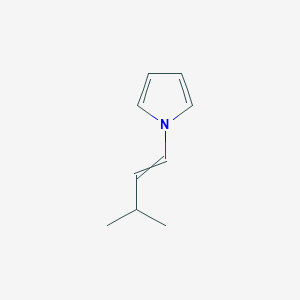
1-(2,2-Dimethyloxan-4-yl)butane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Dimethyloxan-4-yl)butane-1,3-dione is an organic compound with a unique structure that includes a 2,2-dimethyloxane ring and a butane-1,3-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2,2-Dimethyloxan-4-yl)butane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethyloxane with butane-1,3-dione under specific conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,2-Dimethyloxan-4-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-(2,2-Dimethyloxan-4-yl)butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(2,2-Dimethyloxan-4-yl)butane-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific pathway involved. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparación Con Compuestos Similares
- 1,1,1-Trifluoro-4-(2-methoxyphenyl)butan-2,4-dione
- 2,2-Dimethyl-1,3-dioxolane-4-methanamine
- 3-(furan-2-yl)-4H-chromen-4-ones
Uniqueness: 1-(2,2-Dimethyloxan-4-yl)butane-1,3-dione is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of a dimethyloxane ring and a butane-1,3-dione moiety makes it a versatile compound for various applications .
Conclusion
This compound is a compound with significant potential in multiple fields. Its unique structure and reactivity make it a valuable tool in scientific research and industrial applications. Further studies on its properties and mechanisms of action can unlock new possibilities for its use.
Propiedades
Número CAS |
84114-94-3 |
|---|---|
Fórmula molecular |
C11H18O3 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
1-(2,2-dimethyloxan-4-yl)butane-1,3-dione |
InChI |
InChI=1S/C11H18O3/c1-8(12)6-10(13)9-4-5-14-11(2,3)7-9/h9H,4-7H2,1-3H3 |
Clave InChI |
ODXHOTHMHLQRNS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)C1CCOC(C1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


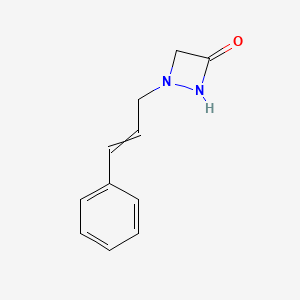
![6-Methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one](/img/structure/B14426478.png)
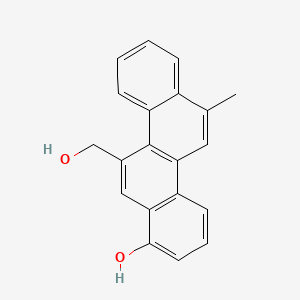
![7-Bromo-1,4-dithiaspiro[4.4]non-6-ene](/img/structure/B14426489.png)
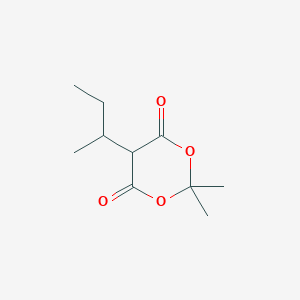
![Butyl (2E)-{[bis(4-methoxyphenyl)methyl]imino}acetate](/img/structure/B14426494.png)

